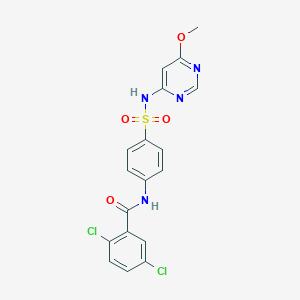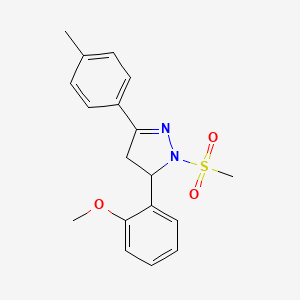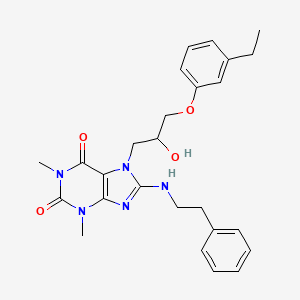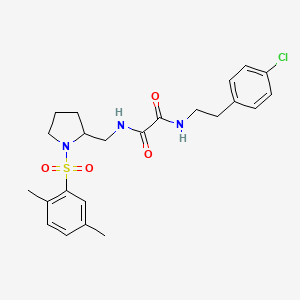![molecular formula C16H11FN4O B2771774 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-00-0](/img/structure/B2771774.png)
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a useful research compound. Its molecular formula is C16H11FN4O and its molecular weight is 294.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronic and Luminescent Applications
Quinazoline derivatives, including structures similar to 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline, have been extensively studied for their applications in optoelectronic materials. These compounds are valued for their incorporation into π-extended conjugated systems, making them suitable for the creation of novel optoelectronic materials. They have been used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antimicrobial and Antifungal Properties
Research on 1,2,3-triazole and 1,2,4-triazole hybrids, which are structurally related to the compound , has demonstrated significant antimicrobial and antifungal properties. These hybrids have shown promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. Their potential as dual or multiple antibacterial mechanism agents has been highlighted, with specific efficacy against Staphylococcus aureus, suggesting their usefulness in addressing antibiotic-resistant infections (Li & Zhang, 2021).
Anticancer Applications
Quinazoline derivatives are recognized for their wide range of biological properties, including anticancer activities. These compounds interact with various pharmacological pathways and targets, contributing to their potential in cancer treatment. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives plays a critical role in inhibiting the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This suggests that quinazoline-based compounds, including this compound, may serve as promising candidates for anticancer drug development (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Synthetic Advances
The synthetic chemistry of quinazolines, including the development of novel compounds with enhanced biological activities, is a key area of interest. Advances in synthetic methodologies have facilitated the exploration of quinazolines for various potential applications, from medicinal chemistry to material science. These advancements underscore the importance of quinazolines in the discovery and development of new drugs and materials with improved properties and functionalities (Faisal & Saeed, 2021).
Mécanisme D'action
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is likely to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction can inhibit the function of PCAF, leading to changes in gene expression and cellular functions . The exact nature of these changes would depend on the specific genes affected by the inhibition of PCAF.
Biochemical Pathways
The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, affecting multiple biochemical pathways. The exact pathways affected would depend on the specific cellular context.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which can impact its bioavailability.
Result of Action
The result of the compound’s action is likely to be changes in cellular functions due to the altered gene expression resulting from the inhibition of PCAF . These changes can potentially lead to the death of cancer cells, providing a basis for the compound’s potential anticancer activity .
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to exhibit antiproliferative activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time would also be valuable but is currently unavailable.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c1-22-16-18-13-9-5-3-7-11(13)15-20-19-14(21(15)16)10-6-2-4-8-12(10)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXJFJZFQRIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B2771694.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B2771697.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771701.png)
![6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2771702.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2771705.png)

![7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2771709.png)

